Protein kinase inhibitor H-7

Protein Kinase C T-cell activation phorbol ester signaling

Protein kinase inhibitor H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride; CAS 108930-17-2) is a cell-permeable isoquinolinesulfonamide that inhibits cyclic nucleotide-dependent kinases (PKA, PKG) and protein kinase C (PKC) at low micromolar concentrations. Its Ki for PKC is 6 µM, and reported IC₅₀ values are 3.0 µM (PKA), 5.8 µM (PKG), 6.0 µM (PKC), and 97 µM (myosin light chain kinase).

Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
CAS No. 108930-17-2; 84477-87-2
Cat. No. B15599010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein kinase inhibitor H-7
CAS108930-17-2; 84477-87-2
Molecular FormulaC14H17N3O2S
Molecular Weight291.37 g/mol
Structural Identifiers
InChIInChI=1S/C14H17N3O2S/c1-11-9-16-7-8-17(11)20(18,19)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3
InChIKeyBDVFVCGFMNCYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Protein Kinase Inhibitor H-7 (CAS 108930-17-2): Essential Compound Data for Laboratory Procurement & Tool Selection


Protein kinase inhibitor H-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride; CAS 108930-17-2) is a cell-permeable isoquinolinesulfonamide that inhibits cyclic nucleotide-dependent kinases (PKA, PKG) and protein kinase C (PKC) at low micromolar concentrations [1]. Its Ki for PKC is 6 µM, and reported IC₅₀ values are 3.0 µM (PKA), 5.8 µM (PKG), 6.0 µM (PKC), and 97 µM (myosin light chain kinase) . H-7 is one of the most widely cited small-molecule probes for dissecting PKC-dependent signaling, yet its multi-kinase profile demands careful comparator controls [1][2].

Why In-Class Isoquinolinesulfonamides Cannot Replace H-7: Structural, Potency, and Source Variability


Isoquinolinesulfonamide analogs (e.g., H-8, HA1004) exhibit inverted selectivity profiles: H-8 preferentially inhibits cyclic nucleotide-dependent kinases (Ki 0.48 µM for PKG) while H-7 more potently blocks PKC (Ki 6 µM) [1]. Commercial H-7 samples have been shown to contain the inactive 3-methylpiperazine positional isomer depending on supplier, leading to irreproducible results [2]. In cellular assays, H-7 fails to block phorbol-ester-triggered PKC events that staurosporine potently inhibits, confirming that kinase-inhibitory potency in biochemical assays does not predict cellular activity [3]. These structural, potency, and source-level differences make generic substitution scientifically unsound.

Quantitative Differentiation Evidence: H-7 Versus Closest Comparators for Informed Product Selection


H-7 vs. Staurosporine: Biochemical Potency and Cellular PKC Engagement in Rat Brain and T-Cell Models

A direct comparative study evaluated H-7 and staurosporine against rat brain PKC and cAMP-dependent protein kinase (PKA). H-7 inhibited PKC with an IC₅₀ of 18 µM and PKA with 16 µM, whereas staurosporine gave IC₅₀ values of 9.5 nM and 42 nM, respectively [1]. Despite this ~1,900-fold lower biochemical potency, H-7 at concentrations up to 100 µM failed to block phorbol-ester-induced p47 phosphorylation and CD3/CD4 down-regulation—events that staurosporine inhibited with I₅₀ values of 540 nM, 200 nM, and 50 nM, respectively [1]. Conversely, H-7 potently suppressed IL-2-driven T-cell proliferation (IC₅₀ 19 µM), an assay where staurosporine also acted more potently (I₅₀ 9 nM) [1]. This disparity underscores that H-7’s cellular effects are not solely driven by PKC inhibition.

Protein Kinase C T-cell activation phorbol ester signaling

H-7 vs. H-8: Differential Kinase Selectivity Within the Isoquinolinesulfonamide Series

The seminal structure-activity study by Hidaka et al. directly compared H-7 and H-8. H-7 inhibited PKC with a Ki of 6 µM, while H-8 inhibited cGMP-dependent kinase (PKG) with a Ki of 0.48 µM and cAMP-dependent kinase (PKA) with a Ki of 1.2 µM [1]. This inverted selectivity—H-7 being the most potent PKC inhibitor in the series and H-8 being more active against cyclic nucleotide-dependent kinases—means that the two compounds are not interchangeable and must be chosen based on the kinase of primary interest.

Kinase selectivity cAMP-dependent kinase cGMP-dependent kinase

H-7 vs. HA1004: Quantitative Differentiation in Calcitriol-Induced HL-60 Cell Differentiation

Martell et al. tested H-7 and the PKC-inactive isoquinolinesulfonamide HA1004 in parallel. The IC₅₀ for inhibition of calcitriol-induced HL-60 differentiation was 15 µM for H-7 versus 170 µM for HA1004 [1]. The >11-fold difference in potency correlates with the compounds’ known PKC inhibitory activity, confirming that the anti-differentiation effect is PKC-mediated. HA1004, at concentrations up to 320 µM, had no effect on cell growth or differentiation alone, while H-7 above 32 µM became cytotoxic [1].

HL-60 differentiation PKC inhibitor control calcitriol antagonism

H-7 vs. H-8 in Multidrug-Resistant P388 Leukemia: Differential Sensitivity Reveals Pathway Divergence

Ido et al. examined the growth-inhibitory effects of H-7 and H-8 on parental and multidrug-resistant (MDR) P388 murine leukemia cells. H-8 inhibited parental P388 cells but was completely ineffective against MDR variants at concentrations up to 200 µM, and the degree of resistance correlated with P-glycoprotein expression [1]. In contrast, H-7 inhibited both drug-sensitive and MDR cell lines uniformly, indicating that PKC-dependent growth control is not compromised by MDR mechanisms [1]. This functional divergence highlights H-7’s retained activity in MDR contexts where H-8 fails.

Multidrug resistance P388 leukemia P-glycoprotein

Commercial Source-Dependent Structural Heterogeneity: The 3-Methylpiperazine Isomer Impurity Risk

Quick et al. demonstrated by NMR and biological testing that H-7 samples from different commercial suppliers are not chemically equivalent. While most sources provided the correct 2-methylpiperazine isomer, one supplier’s “H-7” was identified as the 3-methylpiperazine positional isomer, which exhibits different kinase inhibitory properties and cellular effects [1]. No quantitative potency difference was formally reported for the isomers, but the structural misassignment invalidates results. This finding mandates that procurement protocols specify authenticated H-7 with analytical certification (e.g., HPLC ≥98%, correct NMR fingerprint).

Chemical authenticity isomer contamination batch reproducibility

Validated Application Scenarios for H-7 in Academic and Pharmaceutical Research


Functional Dissection of PKC-Dependent T-Cell Proliferation and IL-2 Signaling

H-7 at 10–30 µM consistently inhibits antigen- and IL-2-induced proliferation of murine T-cell lines and PHA-stimulated human T-cell proliferation, IL-2 production, and IL-2R expression, while the PKC-inactive control HA1004 has no effect [1][2]. This allows researchers to pharmacologically validate PKC’s role in lymphocyte activation without confounding inhibition of cyclic nucleotide pathways.

PKC-Dependent Differentiation Blockade in HL-60 Promyelocytic Leukemia Cells

Co-treatment with 15–32 µM H-7 reduces calcitriol-induced monocytic differentiation of HL-60 cells by up to 80%, with an IC₅₀ of 15 µM, while matched concentrations of HA1004 (IC₅₀ 170 µM) are ineffective [3]. This makes H-7 a benchmark tool for studying PKC’s role in myeloid differentiation programs.

Circumventing Multidrug Resistance in P388 Leukemia Models Using H-7

H-7 retains growth-inhibitory activity against multidrug-resistant P388 sublines that completely resist H-8, making it valuable for dissecting PKC-mediated proliferative signals independent of P-glycoprotein efflux [4]. This selective utility is critical when interpreting data in MDR cancer models.

Quality-Assured Procurement of Authentic H-7 with Verified 2-Methylpiperazine Structure

Given that H-7 from some commercial sources has been identified as the biologically distinct 3-methylpiperazine isomer, procurement specifications must require HPLC purity ≥98% and confirm the correct 2-methylpiperazine structure by NMR or equivalent certified analysis [5]. Only structurally authenticated H-7 ensures reproducibility and comparability across studies.

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